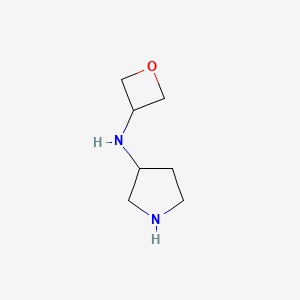
(4-Bromobenzyl)zinc(ii) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromobenzyl)zinc(ii) chloride is an organozinc compound that features a zinc atom bonded to a 4-bromobenzyl group and a chloride ion. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Bromobenzyl)zinc(ii) chloride typically involves the reaction of 4-bromobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, often using argon or nitrogen, to prevent oxidation. The process involves the following steps :
Preparation of the Reaction Mixture: A Schlenk tube is charged with lithium chloride and heated to 450°C under high vacuum. After cooling, zinc chloride is added, followed by magnesium turnings and freshly distilled THF.
Metalation: The reaction mixture is stirred at room temperature until the starting material is fully converted. The completion of the metalation is monitored by gas chromatography (GC) analysis.
Isolation: The solution of the corresponding benzylzinc(ii) chloride is separated from the resulting salts and transferred to another pre-dried and argon-flushed Schlenk tube.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Bromobenzyl)zinc(ii) chloride undergoes various types of reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the zinc-bonded group is replaced by a nucleophile.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate.
Conditions: Reactions are typically carried out under an inert atmosphere at elevated temperatures.
Major Products
The major products formed from these reactions are often complex organic molecules that are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
(4-Bromobenzyl)zinc(ii) chloride has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromobenzyl)zinc(ii) chloride in cross-coupling reactions involves the formation of a zinc-carbon bond, which then undergoes transmetalation with a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond, which is the key step in the Suzuki-Miyaura coupling reaction .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl chloride: Similar in structure but lacks the zinc component.
Benzylzinc(ii) chloride: Similar but without the bromine substituent.
Uniqueness
(4-Bromobenzyl)zinc(ii) chloride is unique due to the presence of both the bromine substituent and the zinc atom, which confer specific reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C7H6BrClZn |
|---|---|
Molecular Weight |
270.9 g/mol |
IUPAC Name |
zinc;1-bromo-4-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H6Br.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
JFTKFQHIZRFMSV-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)Br.[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one](/img/structure/B13707110.png)
![Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13707115.png)




![[13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B13707138.png)






